molecular formula C20H19FN2O4S B2968136 methyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate CAS No. 403728-89-2

methyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B2968136
CAS No.: 403728-89-2
M. Wt: 402.44
InChI Key: KEXUAJVULTXWMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinazoline-4(3H)-one derivative featuring a 7-carboxylate ester, a 3-(2-methoxyethyl) group, and a 2-[(3-fluorobenzyl)sulfanyl] substituent. Quinazoline derivatives are known for their diverse biological activities, including enzyme inhibition (e.g., soluble epoxide hydrolase (sEH)) and antimicrobial properties . The 3-fluorophenylmethylsulfanyl moiety introduces electron-withdrawing and lipophilic characteristics, while the 2-methoxyethyl group enhances solubility compared to bulkier alkyl or aromatic substituents. The 7-carboxylate ester is a common pharmacophore in drug design, facilitating membrane permeability and metabolic stability .

Properties

IUPAC Name

methyl 2-[(3-fluorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4S/c1-26-9-8-23-18(24)16-7-6-14(19(25)27-2)11-17(16)22-20(23)28-12-13-4-3-5-15(21)10-13/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXUAJVULTXWMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)N=C1SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinazoline core, followed by the introduction of the fluorophenyl group and the methoxyethyl side chain. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens or alkylating agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Methyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials and chemical processes, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of methyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest that it may influence signal transduction and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazoline Derivatives

Compound Name Substituent at Position 2 Substituent at Position 3 Substituent at Position 7 Key Properties/Activities
Target Compound 2-[(3-Fluorobenzyl)sulfanyl] 2-Methoxyethyl Methyl carboxylate High lipophilicity (predicted LogP: ~3.2), moderate solubility in DMSO (>10 mM)
Methyl 2-((2-Chlorobenzyl)thio)-4-Oxo-3-Phenyl-3,4-Dihydroquinazoline-7-Carboxylate (Compound 8, ) 2-[(2-Chlorobenzyl)sulfanyl] Phenyl Methyl carboxylate Reduced solubility (DMSO <5 mM) due to bulky phenyl group; stronger sEH inhibition (IC50: 12 nM vs. target compound’s 45 nM)
4-(1-Acetamido-2-((N,4-Dimethylphenyl)sulfonamido)ethyl)benzyl-7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (7f, ) Sulfonamide-linked benzyl Cyclopropyl Chloro-fluoro-quinoline carboxylate Broader antimicrobial activity (Gram-negative bacteria MIC: 0.5 µg/mL) but higher toxicity (HeLa cell LC50: 8 µM)

Key Findings:

Substituent Effects on Solubility :

  • The 2-methoxyethyl group in the target compound improves aqueous solubility compared to phenyl or rigid alkyl chains in analogs like Compound 8 .
  • Halogenated benzyl groups (3-fluoro vs. 2-chloro) marginally affect solubility but significantly alter binding affinity. For example, the 2-chloro analog (Compound 8) shows stronger sEH inhibition due to enhanced hydrophobic interactions .

Biological Activity Trends: sEH Inhibition: Electron-withdrawing substituents (e.g., 3-fluoro, 2-chloro) enhance enzyme binding by stabilizing π-π interactions with aromatic residues in the active site . Antimicrobial Activity: Quinoline-core analogs (e.g., 7f) exhibit broader spectra but higher cytotoxicity, likely due to non-selective membrane disruption .

Synthetic Accessibility :

  • The target compound is synthesized via a two-step route: (1) Cs₂CO₃-mediated thioether formation using 3-fluorobenzyl bromide, and (2) esterification under mild conditions. This contrasts with the multi-step protocols required for sulfonamide-linked derivatives like 7f .

Methodological Considerations in Comparative Analysis

Read-Across Approach :
Hazard and activity profiles of the target compound were inferred using data from structurally similar analogs (e.g., Compound 8). This method bridges data gaps but requires rigorous validation due to subtle structural differences (e.g., 3-fluoro vs. 2-chloro) impacting toxicity thresholds .

Chemical Structure Comparison Algorithms : Tools like the algorithm described in quantify similarity via graph-based topological indices. The target compound shares >85% structural similarity with Compound 8, justifying comparative pharmacological studies .

Biological Activity

Methyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a quinazoline core , which is known for its ability to interact with various biological targets. The structure includes:

  • A 3-fluorophenyl group, enhancing lipophilicity and potential receptor interactions.
  • A methoxyethyl substituent, which may influence solubility and bioavailability.
  • A sulfanyl group , which can play a role in redox reactions and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various signaling pathways:

  • Kinase Inhibition : Quinazoline derivatives are often designed to target kinases, crucial in cancer signaling pathways. The compound may inhibit kinases such as the Epidermal Growth Factor Receptor (EGFR) and Aurora kinases , which are implicated in tumor growth and proliferation .
  • Antimicrobial Activity : Preliminary studies suggest that similar quinazoline derivatives exhibit antimicrobial properties, potentially acting against various bacterial strains by disrupting cell wall synthesis or inhibiting protein synthesis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Target/Effect Reference
AnticancerInhibition of EGFR and Aurora kinases
AntimicrobialActivity against Gram-positive bacteria
Anti-inflammatoryReduction of TNF-α production
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • Anticancer Activity : A study involving a series of quinazoline derivatives demonstrated that modifications similar to those in this compound resulted in significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and K562 (leukemia) cells. The mechanism was primarily through the inhibition of the EGFR pathway, leading to reduced cell proliferation .
  • Antimicrobial Properties : Research has shown that quinazoline derivatives exhibit broad-spectrum antimicrobial activity. In vitro assays indicated that compounds with similar structures effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a potential application in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Condensation of substituted quinazolinone precursors with thiol-bearing reagents (e.g., (3-fluorophenyl)methanethiol) under basic conditions (K₂CO₃/DMF) to introduce the sulfanyl group .
  • Step 2 : Alkylation of the quinazoline nitrogen using 2-methoxyethyl halides in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to achieve regioselectivity .
  • Step 3 : Esterification of the carboxylic acid intermediate with methanol under acidic catalysis .
    • Key Data : Typical yields range from 65–85%, with purity >95% confirmed by HPLC .

Q. How is high-performance liquid chromatography (HPLC) applied to assess the purity of this compound?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard.

  • Mobile Phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid) from 40% to 90% over 20 minutes .
  • Validation : Retention time (~12.5 min) and peak symmetry are compared against a reference standard.
    • Table 1 : Example HPLC Parameters
ColumnMobile PhaseFlow RateRetention TimePurity Threshold
C18 (250 mm)Acetonitrile/Water (TFA)1.0 mL/min12.5 min≥98%

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns protons and carbons in the quinazoline core, methoxyethyl, and fluorophenyl groups (e.g., δ ~7.2–7.5 ppm for aromatic protons) .
  • HRMS : Confirms molecular ion ([M+H]⁺) with <2 ppm mass error .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and sulfur (C-S, ~650 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization improve synthetic efficiency?

  • Methodological Answer : Pd-catalyzed reactions using formic acid derivatives as CO surrogates reduce nitro intermediates to amines, enabling cyclization to the quinazoline core.

  • Optimization : Catalyst loading (5 mol% Pd(OAc)₂), ligand (PCy₃), and temperature (80°C) enhance yield (>90%) and reduce side products .
  • Table 2 : Impact of Catalyst Systems on Yield
CatalystLigandSolventYield (%)
PdCl₂(PPh₃)₂PCy₃Dioxane92
Pd(OAc)₂XantphosToluene78

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions.

  • Controls : Use standardized positive controls (e.g., staurosporine for kinase inhibition).
  • Buffer Optimization : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions .
  • Statistical Validation : Triplicate runs with ANOVA analysis (p < 0.05) to confirm reproducibility .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level models transition states and charge distribution.

  • Key Insight : The sulfur atom in the sulfanyl group exhibits high nucleophilicity (Mulliken charge = -0.45), favoring SN2 mechanisms .
  • Validation : Compare calculated activation energies (~15 kcal/mol) with experimental kinetic data .

Q. How do steric effects influence regioselectivity in derivatization reactions?

  • Methodological Answer : Bulky substituents (e.g., 2-methoxyethyl) at position 3 direct electrophiles to position 2 due to steric hindrance.

  • Case Study : Methylation at position 7 (carboxylate) proceeds with >95% regioselectivity when using MeI/NaH in THF .
  • X-ray Crystallography : Confirms spatial orientation of substituents (bond angles: C-S-C ~105°) .

Data Contradiction Analysis

Q. Why do different studies report varying melting points for this compound?

  • Methodological Answer : Polymorphism or solvent residues (e.g., DMF) during crystallization cause discrepancies.

  • Resolution : Recrystallize from ethanol/water (9:1) and use differential scanning calorimetry (DSC) to identify pure polymorphs (melting point: 228–230°C) .

Q. How to address inconsistencies in cytotoxicity data across cell lines?

  • Methodological Answer : Cell permeability (logP = 2.8) and efflux pump expression (e.g., P-glycoprotein) vary by cell type.

  • Strategy : Use transporter inhibitors (e.g., verapamil) or lipid-based delivery systems (liposomes) to normalize uptake .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.